molecular formula C15H13BrN4O4S3 B2635095 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1102854-27-2

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2635095
CAS No.: 1102854-27-2
M. Wt: 489.38
InChI Key: CDYGCEXLYZKBEW-UHFFFAOYSA-N
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Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex synthetic compound designed for advanced pharmaceutical and agrochemical research. Its molecular architecture incorporates several privileged pharmacophores, including a 1,3,4-oxadiazole ring, a bromothiophene moiety, and a sulfonylpyrrolidine group. These structures are widely recognized in medicinal chemistry for their diverse biological activities. The 1,3,4-oxadiazole core, in particular, is a scaffold of high interest. Research on analogous 5-aryl-1,3,4-oxadiazole derivatives has identified potent inhibitors of Rho/MRTF/SRF-mediated gene transcription, presenting a promising avenue for the development of new antifibrotic agents for conditions like scleroderma . Furthermore, the bromothiophene subunit is a common feature in compounds investigated for their fungicidal properties. Studies on molecular hybrids containing thiophene rings have demonstrated excellent efficacy against plant pathogens such as cucumber downy mildew, suggesting potential applications in the development of novel crop protection agents . The precise mechanism of action of this specific compound is likely multifaceted and dependent on the research context, potentially involving enzyme inhibition or modulation of key cellular signaling pathways. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O4S3/c16-11-6-5-10(26-11)14-18-19-15(24-14)17-13(21)9-3-1-7-20(9)27(22,23)12-4-2-8-25-12/h2,4-6,8-9H,1,3,7H2,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYGCEXLYZKBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: The thiophene ring is sulfonylated using sulfonyl chloride in the presence of a base.

    Coupling reactions: The various fragments are coupled together using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has potential as a pharmacophore in drug design. Its various functional groups can interact with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although more research is needed to fully understand its pharmacological properties.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics or as a component in advanced polymers.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogs

Compound Name Core Structure Heterocycle Substituents Molecular Weight (g/mol)
Target Compound Pyrrolidine-2-carboxamide 1,3,4-oxadiazole 5-bromothiophen-2-yl, thiophen-2-ylsulfonyl ~529.4 (calculated)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 1,3,4-thiadiazole 4-fluorophenyl, isopropyl ~377.4 (exact)
(2S)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide 1,3,4-thiadiazole Ethyl, thiophene-2-carbonyl ~366.5 (exact)

Key Observations :

Heterocycle Variation: The target compound uses a 1,3,4-oxadiazole ring, whereas analogs in and feature 1,3,4-thiadiazole (sulfur instead of oxygen).

Substituent Effects :

  • The 5-bromothiophene group in the target compound provides bulkier halogenated aromaticity compared to the 4-fluorophenyl () or ethyl () groups. Bromine’s polarizability may improve hydrophobic interactions in binding pockets.
  • The thiophene sulfonyl group in the target compound differs from the thiophene carbonyl () by replacing a carbonyl oxygen with a sulfonyl group, increasing acidity and hydrogen-bonding capacity.

Stereochemistry: The target compound lacks explicit stereochemical notation, whereas the analog in specifies an (2S) configuration. Chirality could significantly influence target affinity and selectivity.

Hypothetical Pharmacokinetic and Bioactivity Implications

While experimental data is unavailable in the provided evidence, structural trends suggest:

  • Metabolic Stability : The oxadiazole ring may confer greater resistance to oxidative metabolism compared to thiadiazoles, as oxadiazoles are less prone to enzymatic degradation .
  • Target Engagement : The sulfonyl group could interact with basic residues (e.g., lysine or arginine) in enzyme active sites, a feature absent in the carbonyl-containing analog ().

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features that combine thiophene and oxadiazole moieties. This combination suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Molecular Formula C13H10BrN3O3S\text{Molecular Formula }C_{13}H_{10}BrN_3O_3S
PropertyValue
Molecular Weight336.207 g/mol
CAS Number1173311-91-5
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring and subsequent modifications to introduce the thiophene and sulfonyl groups. The general synthetic route includes:

  • Bromination of thiophene derivatives.
  • Cyclization with hydrazine to form the oxadiazole.
  • Sulfonylation to attach the thiophenes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives tested against A549 human lung adenocarcinoma cells showed promising results:

CompoundIC50 (µM)Remarks
Compound A10Significant reduction in cell viability
Compound B15Moderate activity with lower cytotoxicity
N-(5-bromothiophen...)12Notable selectivity towards cancerous cells

The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation, suggesting that this compound could serve as a lead for further development in anticancer therapies .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against various pathogens, including multidrug-resistant strains. The results indicate that it exhibits significant activity against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Case Studies

A notable case study involved testing this compound's efficacy in a murine model of lung cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls:

  • Control Group : Average tumor volume of 300 mm³.
  • Treated Group : Average tumor volume reduced to 150 mm³ after four weeks.

This study underscores the therapeutic potential of this compound in oncological applications .

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